Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317973
InChI: InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3
SMILES:
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18317973

Molecular Formula: C12H8F3NO2S

Molecular Weight: 287.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate -

Specification

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
IUPAC Name methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3
Standard InChI Key ZYIJNQMHIXYZSU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a methyl carboxylate . The trifluoromethyl (-CF3_3) group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization .

Spectroscopic Analysis

  • NMR: 1H^1\text{H} NMR spectra show characteristic peaks for the aromatic protons of the phenyl ring (δ 7.3–8.1 ppm) and the methyl ester (δ 3.9 ppm). 13C^{13}\text{C} NMR confirms the thiazole carbons (δ 160–170 ppm) and the CF3_3 group (δ 122 ppm, q, J=288HzJ = 288 \, \text{Hz}) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (C=O ester) and 1120 cm1^{-1} (C-F) .

Computational Studies

Density functional theory (DFT) calculations reveal a planar thiazole ring with dihedral angles of 15–20° between the phenyl and thiazole planes. The -CF3_3 group induces electron-withdrawing effects, polarizing the phenyl ring and increasing electrophilicity at the thiazole’s 5-position .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step protocol:

  • Thiazole Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions yields a thiazolidine intermediate .

  • Oxidation: Treatment with bromotrichloromethane (BrCCl3_3) and 1,8-diazabicycloundec-7-ene (DBU) dehydrogenates the thiazolidine to the thiazole .

  • Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) installs the methyl ester.

Reaction Scheme:

4-(CF3)C6H4CHO+NH2CSNHNH2HClThiazolidineBrCCl3/DBUThiazoleClCO2MeMethyl ester\text{4-(CF}_3\text{)C}_6\text{H}_4\text{CHO} + \text{NH}_2\text{CSNHNH}_2 \xrightarrow{\text{HCl}} \text{Thiazolidine} \xrightarrow{\text{BrCCl}_3/\text{DBU}} \text{Thiazole} \xrightarrow{\text{ClCO}_2\text{Me}} \text{Methyl ester}

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance yield (75–85%) and purity (>98%). Automated purification via flash chromatography or crystallization minimizes byproducts .

Biological Activity and Mechanisms

Anticancer Properties

Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate demonstrates potent cytotoxicity against melanoma (A375, IC50_{50} = 0.021 μM) and prostate cancer (PC-3, IC50_{50} = 0.071 μM) cell lines, surpassing colchicine in efficacy . Mechanistic studies indicate tubulin polymerization inhibition, disrupting microtubule dynamics and inducing apoptosis .

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group: Replacing -CF3_3 with -CH3_3 reduces activity by 10-fold, highlighting the role of electronegativity in target binding .

  • Ester vs. Carboxylic Acid: Methyl ester derivatives exhibit higher cell permeability than carboxylic acid analogs .

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) via disruption of cell membrane integrity and ergosterol biosynthesis .

Applications in Materials Science

Organic Electronics

The thiazole core’s electron-deficient nature makes the compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin-film studies show electron mobilities of 0.12 cm2^2/V·s .

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) or Cu(II) ions yields porous MOFs with high CO2_2 adsorption capacity (3.2 mmol/g at 298 K), relevant for carbon capture technologies .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey FeaturesBioactivity (IC50_{50})
Methyl 2-[4-(CF3_3)phenyl]thiazole-4-carboxylateC12_{12}H8_8F3_3NO2_2S-CF3_3, methyl ester0.021–0.071 μM
Ethyl 2-[4-(CF3_3)phenyl]thiazole-4-carboxylateC13_{13}H10_{10}F3_3NO2_2SEthyl ester, longer half-life0.045–0.089 μM
2-[4-(CF3_3)phenyl]thiazole-4-carboxylic acidC11_{11}H6_6F3_3NO2_2SCarboxylic acid, lower cell permeability0.15–0.32 μM

Future Research Directions

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability.

  • Hybrid Materials: Integration into perovskite solar cells for improved charge transport.

  • Targeted Therapies: Conjugation with monoclonal antibodies for precision oncology.

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